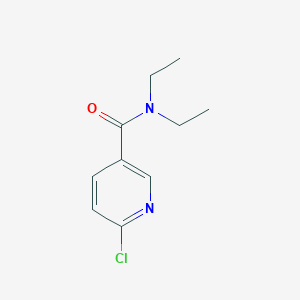

6-Chloro-N,N-diethylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N,N-diethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-5-6-9(11)12-7-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWSDUANQYRLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343160 | |

| Record name | 6-Chloro-N,N-diethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54864-96-9 | |

| Record name | 6-Chloro-N,N-diethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Approaches for 6 Chloro N,n Diethylnicotinamide

Conventional Synthetic Pathways

Conventional methods for the synthesis of 6-Chloro-N,N-diethylnicotinamide primarily rely on established organic chemistry reactions, focusing on the formation of the amide bond.

Amidation Reactions from 6-Chloronicotinic Acid Precursors

The most direct and common method for the synthesis of this compound is the amidation of 6-chloronicotinic acid with diethylamine (B46881). This reaction involves the activation of the carboxylic acid group of 6-chloronicotinic acid to facilitate the nucleophilic attack by diethylamine.

The activation of the carboxylic acid is a critical step and can be achieved using various coupling reagents. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride, which convert the carboxylic acid to the more reactive acyl chloride. This intermediate then readily reacts with diethylamine to form the desired amide.

Alternatively, a variety of other coupling reagents, widely used in peptide synthesis, can be employed. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. ijcps.orgsigmaaldrich.com Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are also highly effective for promoting amide bond formation. ijcps.orggoogleapis.com

A study on the synthesis of bispyridine-based ligands utilized 1-propylphosphonic anhydride (B1165640) as a coupling agent for the amidation of isonicotinic acid with diaminoalkanes, a reaction analogous to the synthesis of this compound. asianpubs.org Another approach involves the use of borane-pyridine complexes as catalysts for the direct amidation of carboxylic acids with amines. researchgate.net

The reaction conditions for these amidations, such as solvent, temperature, and reaction time, vary depending on the chosen activating agent. Aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) are commonly used.

Interactive Table: Coupling Agents for Amidation Reactions

| Coupling Agent Class | Specific Examples | Key Features |

| Acid Halide Forming | Thionyl chloride (SOCl₂), Oxalyl chloride | Forms highly reactive acyl chlorides. |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Widely used, often with additives to suppress side reactions. ijcps.orgsigmaaldrich.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient, particularly for challenging couplings. ijcps.orggoogleapis.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast reaction times and high yields. ijcps.orggoogleapis.com |

| Phosphonic Anhydrides | 1-Propylphosphonic anhydride (T3P®) | Effective for amide bond formation. asianpubs.org |

| Borane Complexes | Borane-pyridine | Catalytic approach for direct amidation. researchgate.net |

Multi-Component and One-Pot Synthesis Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to complex molecules. While specific MCRs leading directly to this compound are not widely reported, the synthesis of substituted pyridines, including pyridine-3-carboxamides, can be achieved through various MCRs. beilstein-journals.org

For instance, the Hantzsch pyridine (B92270) synthesis and its variations allow for the construction of the pyridine ring from simpler precursors. nih.govgoogle.com A one-pot, three-component protocol has been developed for the synthesis of 3-sulfonyl-2-aminopyridines, demonstrating the utility of MCRs in accessing functionalized pyridine cores. google.com Similarly, a four-component reaction has been utilized for the synthesis of pyridine-3-carboxamide (B1143946) derivatives. beilstein-journals.org These general strategies could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials.

One-pot synthesis of nicotinamide (B372718) analogs has also been achieved through an acid-mediated reaction of nicotinamide with ureas/thioureas. beilstein-journals.org

Derivatization from Related Halogenated Pyridinecarboxamide Intermediates

The synthesis of this compound can also be envisioned through the derivatization of other halogenated pyridinecarboxamide intermediates. For example, a precursor with a different halogen at the 6-position could potentially be converted to the chloro-derivative through halogen exchange reactions.

Furthermore, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives has been reported starting from substituted nicotinic acids, including those with chloro-substituents on the pyridine ring. rug.nl This indicates that the core nicotinamide structure can be built first, followed by modifications to the pyridine ring, although this is a less direct approach to the target molecule.

Sustainable and Green Chemistry Innovations in Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Biocatalytic Routes and Enzymatic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov For amide bond formation, lipases are a class of enzymes that have shown promise. For example, Candida antarctica lipase (B570770) has been used for the amidation of carboxylic acids with amines in a solvent-free system, achieving good yields. researchgate.netnih.gov

Amide bond synthetase (ABS) enzymes, such as McbA, are another class of enzymes that catalyze amide formation in an ATP-dependent manner. organic-chemistry.org While the direct enzymatic synthesis of this compound has not been specifically reported, these biocatalytic methods represent a promising area for future research. The development of nicotinamide coenzyme biomimetics further expands the potential of biocatalysis in redox reactions involving pyridine derivatives. researchgate.net

Vanadium-dependent haloperoxidases (VHPOs) have been shown to catalyze the halogenation of benzamidine (B55565) hydrochlorides, suggesting a potential biocatalytic route for the introduction of the chlorine atom onto the pyridine ring. nih.gov

Continuous Flow Chemistry Applications for Efficient Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages such as improved safety, better heat and mass transfer, and easier scalability compared to traditional batch processes. researchgate.netnih.gov

The synthesis of amides from carboxylic acids and amines is well-suited for continuous flow systems. Various methods have been developed, including those that utilize rapid and strong activation of carboxylic acids in a microflow reactor to achieve high yields and minimize side reactions. A continuous flow approach for the N-oxidation of pyridine derivatives has also been demonstrated, which could be a relevant step in certain synthetic routes. researchgate.netnih.gov The Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been successfully adapted to continuous flow microwave reactors, enabling the one-step synthesis of pyridines and dihydropyridines. nih.govgoogle.com

Interactive Table: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Process Control | More challenging to control temperature and mixing, especially on a large scale. | Precise control over reaction parameters (temperature, pressure, residence time). researchgate.netnih.gov |

| Safety | Handling of hazardous reagents and exothermic reactions can be risky at large scales. | Improved safety due to small reaction volumes and better heat dissipation. researchgate.net |

| Scalability | Scaling up can be complex and may require significant process redevelopment. | Easier to scale up by running the system for longer periods or by parallelization. researchgate.net |

| Efficiency | Can have longer reaction times and may require intermediate purification steps. | Often results in shorter reaction times and higher yields due to improved mixing and heat transfer. researchgate.net |

Solvent-Free and Atom-Economical Methodologies

The principles of green chemistry, particularly atom economy and the reduction or elimination of hazardous solvents, are increasingly guiding the development of new synthetic protocols. In the context of this compound synthesis, this involves moving away from traditional methods that often utilize stoichiometric activators and volatile organic solvents.

One of the most common routes to N,N-disubstituted nicotinamides involves the conversion of the corresponding nicotinic acid to an acid chloride, followed by reaction with a secondary amine. While effective, this two-step process has a lower atom economy due to the use of a chlorinating agent, such as thionyl chloride (SOCl₂), which generates stoichiometric byproducts.

More atom-economical approaches focus on the direct catalytic amidation of 6-chloronicotinic acid with diethylamine. Various catalytic systems are being investigated for direct amide bond formation, aiming to avoid the generation of large amounts of waste. Boronic acid-based catalysts, for example, have shown promise in promoting direct amidation reactions. These reactions can often be performed under milder conditions and with a higher atom economy compared to traditional methods. Although specific solvent-free conditions for the synthesis of this compound are not widely reported in the literature, the general trend in amide bond formation is towards minimizing solvent use, for instance, through high-concentration reactions or the use of recyclable solvents.

A patent for the preparation of the related compound, 2-chloro-N,N-dimethylnicotinamide, highlights a more environmentally friendly approach by reacting 2-chloro-3-trichloromethylpyridine with dimethylamine (B145610) in water. google.com This method avoids the use of hazardous chlorinating agents like thionyl chloride and the associated acidic wastewater, pointing towards a greener synthetic route that could potentially be adapted for this compound. google.com

The table below illustrates a theoretical comparison of the atom economy for the traditional acid chloride route versus a direct catalytic amidation for the synthesis of this compound.

| Reaction Pathway | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Traditional (via Acid Chloride) | 6-Chloronicotinic acid, Thionyl chloride, Diethylamine | This compound | Sulfur dioxide, Hydrogen chloride, Diethylamine hydrochloride | < 50% |

| Direct Catalytic Amidation | 6-Chloronicotinic acid, Diethylamine | This compound | Water | ~91% |

Note: The atom economy for the traditional route is significantly lower due to the stoichiometric use of the chlorinating agent and the base required to neutralize the HCl byproduct.

Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions, increasing yields, and minimizing byproducts in the synthesis of this compound.

Elucidation of Rate-Determining Steps and Intermediates

For the conventional synthesis proceeding through a 6-chloronicotinoyl chloride intermediate, the reaction mechanism is generally understood as a nucleophilic acyl substitution. The key steps involve:

Activation of the Carboxylic Acid: 6-chloronicotinic acid is activated by a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the highly reactive 6-chloronicotinoyl chloride. This step involves the formation of a reactive intermediate, such as a chlorosulfite ester, which then collapses to the acid chloride with the release of sulfur dioxide and hydrogen chloride.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of 6-chloronicotinoyl chloride. This leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

Deprotonation: A second equivalent of diethylamine or another base removes the proton from the newly formed diethylammonium (B1227033) ion to yield the final product, this compound, and diethylammonium chloride.

In this multi-step process, the formation of the tetrahedral intermediate (step 2) or its collapse (step 3) is often considered the rate-determining step, depending on the specific reaction conditions and the nature of the reactants.

For direct catalytic amidation reactions, the mechanism is more complex and highly dependent on the catalyst employed. For instance, with boronic acid catalysts, it is proposed that the catalyst activates the carboxylic acid by forming a reactive acylboronate intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The elucidation of the precise intermediates and the rate-limiting step in these catalytic cycles is an active area of research and is crucial for the rational design of more efficient catalysts.

Kinetic Studies of Synthesis Reactions

Detailed kinetic studies provide quantitative insights into the factors influencing the rate of formation of this compound. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions.

While specific kinetic data for the synthesis of this compound is scarce in publicly available literature, a general approach to studying the kinetics of the reaction between 6-chloronicotinoyl chloride and diethylamine would involve varying the following parameters:

Concentration of Reactants: Determining the reaction order with respect to both 6-chloronicotinoyl chloride and diethylamine.

Temperature: Investigating the effect of temperature on the reaction rate to determine the activation energy (Ea) and other thermodynamic parameters.

Solvent Polarity: Assessing the influence of the solvent environment on the reaction rate, which can provide clues about the nature of the transition state.

A hypothetical kinetic study could yield data similar to that presented in the table below, which would be instrumental in optimizing the reaction for industrial-scale production.

| Parameter | Condition | Observed Effect on Reaction Rate | Kinetic Interpretation |

| [6-Chloronicotinoyl Chloride] | Doubled | Rate doubles | First-order with respect to the acid chloride |

| [Diethylamine] | Doubled | Rate quadruples | Second-order with respect to the amine (acting as both nucleophile and base) |

| Temperature | Increased by 10°C | Rate approximately doubles | Obeys Arrhenius equation, allowing for calculation of activation energy |

| Solvent | From non-polar to polar aprotic | Rate increases | Suggests a polar transition state, consistent with the formation of a charged tetrahedral intermediate |

This table represents hypothetical data for illustrative purposes.

Further research focusing on detailed kinetic and mechanistic studies for both traditional and advanced synthetic methodologies will be essential for the development of truly efficient, sustainable, and scalable processes for the production of this compound.

Chemical Reactivity and Derivatization Strategies of 6 Chloro N,n Diethylnicotinamide

Reactions Involving the Pyridine (B92270) Ring

The pyridine ring of 6-Chloro-N,N-diethylnicotinamide, influenced by the presence of a chloro substituent and a diethylcarboxamido group, exhibits a distinct reactivity profile, particularly in substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chloro Group

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen and the carboxamide group. This susceptibility allows for the introduction of a wide range of functionalities at this position.

Palladium-catalyzed cross-coupling reactions are particularly effective for the derivatization of this compound. The Suzuki-Miyaura coupling , which utilizes organoboron compounds, and the Buchwald-Hartwig amination , for the formation of carbon-nitrogen bonds, are prominent examples. chemicalbook.comscbt.comsigmaaldrich.com

Research on related 2,6-dichloronicotinamides has demonstrated that regioselective Suzuki coupling can be achieved, preferentially reacting at the 2-position under certain catalytic conditions. prepchem.comgoogle.com This suggests that selective derivatization of this compound at the 6-position is highly feasible, allowing for the synthesis of various aryl or heteroaryl substituted nicotinamides. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. prepchem.comgoogle.com For instance, the use of a PXPd2 catalyst with potassium carbonate as a base in methanol (B129727) has been shown to be effective for the regioselective Suzuki coupling of 2,6-dichloronicotinamide (B1632291). prepchem.com

Similarly, the Buchwald-Hartwig amination provides a powerful tool for the synthesis of 6-amino-substituted nicotinamides. chemicalbook.comnih.gov This reaction involves the palladium-catalyzed coupling of an amine with the aryl chloride. The reaction conditions, including the choice of palladium precursor, ligand, and base, can be optimized to accommodate a wide range of amine nucleophiles, from simple primary and secondary amines to more complex heterocyclic structures. nih.govnih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., PXPd2), Base (e.g., K2CO3), Solvent (e.g., Methanol) | 6-Aryl-N,N-diethylnicotinamide | prepchem.comgoogle.com |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 6-Amino-N,N-diethylnicotinamide | chemicalbook.comnih.govnih.gov |

Electrophilic Aromatic Substitution Reactions on the Pyridine Scaffold

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. The presence of the chloro and diethylcarboxamido groups further influences the regioselectivity and feasibility of such reactions.

Pyridine itself undergoes electrophilic substitution, such as nitration and sulfonation, only under harsh conditions, and the substitution typically occurs at the 3-position. For this compound, the existing substituents will direct incoming electrophiles. The diethylcarboxamido group at the 3-position is a deactivating meta-director, while the chloro group at the 6-position is a deactivating ortho-, para-director. The interplay of these electronic effects makes the prediction of the exact substitution pattern complex and often results in a mixture of products.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group. However, Friedel-Crafts reactions are often not successful with pyridine and its derivatives due to the coordination of the Lewis acid catalyst with the pyridine nitrogen, which further deactivates the ring. google.com

Specific experimental data on the electrophilic aromatic substitution of this compound is scarce in the literature. However, based on the general principles of pyridine chemistry, any successful electrophilic substitution would likely require forcing conditions and may lead to a mixture of isomers.

Transformations at the Amide Moiety

The N,N-diethylcarboxamide group is a key functional handle that can undergo various chemical transformations.

Amide Hydrolysis and Formation of Related Esters or Acids

The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield 6-chloronicotinic acid and diethylamine (B46881). The stability of the amide bond means that this reaction often requires elevated temperatures. The resulting 6-chloronicotinic acid is a valuable intermediate for the synthesis of other derivatives. chemicalbook.comprepchem.com

The synthesis of 6-chloronicotinic acid can also be achieved through the oxidation of 2-chloro-5-methylpyridine. google.com This provides an alternative route to the acid, which can then be used to synthesize a variety of esters and other amide derivatives.

| Reaction | Reagents and Conditions | Product | Reference |

| Amide Hydrolysis | Acid or Base, Heat | 6-Chloronicotinic Acid | chemicalbook.comprepchem.com |

| Esterification of 6-chloronicotinic acid | Alcohol, Acid catalyst | 6-Chloronicotinate Ester |

N-Alkylation and Acylation Reactions on the Diethylamine Group

The nitrogen atom of the diethylamine group is generally considered unreactive towards further alkylation or acylation under standard conditions due to the electron-withdrawing effect of the adjacent carbonyl group. The lone pair of electrons on the nitrogen is delocalized through resonance with the carbonyl, reducing its nucleophilicity.

However, under specific and more forcing conditions, such as using strong bases to deprotonate the alpha-carbon to the nitrogen or employing highly reactive alkylating or acylating agents, transformations at this site might be possible. Nevertheless, such reactions are not commonly reported for N,N-disubstituted benzamides and would likely be low-yielding due to the inherent stability of the tertiary amide. Metabolic N-dealkylation of drugs containing N,N-dialkylamino moieties is a known process, often catalyzed by cytochrome P450 enzymes. nih.govnih.gov This suggests that while chemically challenging, cleavage of the N-ethyl bonds is biochemically feasible.

Coordination Chemistry and Metal Complex Formation

The pyridine nitrogen and the carbonyl oxygen of the amide group in this compound provide two potential coordination sites for metal ions. The ability of nicotinamide (B372718) and its derivatives to form coordination complexes with a variety of transition metals and rare earth elements is well-documented. prepchem.comgoogle.comprepchem.com

Studies on N,N-diethylnicotinamide have shown that it can act as a ligand, coordinating to metal centers through the pyridine nitrogen. For instance, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with N,N-diethylnicotinamide and acetylsalicylate have been synthesized and characterized. chemicalbook.comgoogle.comprepchem.com In these complexes, N,N-diethylnicotinamide typically acts as a monodentate ligand, binding through the pyridine nitrogen atom.

The presence of the chloro substituent at the 6-position can influence the electronic properties of the pyridine ring and, consequently, the coordination strength and the stability of the resulting metal complexes. The formation of these complexes can lead to materials with interesting magnetic, spectroscopic, and thermal properties.

| Metal Ion | Other Ligands | Coordination Mode of N,N-diethylnicotinamide | Reference |

| Co(II), Ni(II), Cu(II), Zn(II) | Acetylsalicylate, Water | Monodentate (via pyridine N) | chemicalbook.comgoogle.comprepchem.com |

| Eu(III), Tb(III), Ho(III), Er(III), Yb(III) | Acesulfamato | Not specified | google.com |

The coordination chemistry of this compound remains an area with potential for further exploration, with possibilities for creating novel materials with tailored properties.

This compound as a Ligand in Metal Complexes

This compound possesses two primary potential donor sites for coordination to a metal center: the nitrogen atom of the pyridine ring and the oxygen atom of the amide group. The presence of a chlorine atom at the 6-position of the pyridine ring introduces an electron-withdrawing group, which can influence the electron density of the pyridine nitrogen and, consequently, its coordinating ability.

The coordination behavior of this ligand is expected to be versatile, potentially acting as either a monodentate or a bidentate ligand. In a monodentate fashion, it would likely coordinate through the more sterically accessible and electronically favorable pyridine nitrogen atom. Bidentate coordination would involve both the pyridine nitrogen and the amide oxygen, leading to the formation of a stable five-membered chelate ring. The ultimate coordination mode is likely influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Studies on the analogous compound N,N-diethylnicotinamide (DENA) have demonstrated its capacity to act as both a monodentate and a bidentate ligand in various transition metal complexes. nih.gov This precedent strongly suggests that this compound would exhibit similar versatility in its coordination chemistry.

Synthesis and Structural Characterization of Transition Metal Complexes

While no specific literature detailing the synthesis and structural characterization of transition metal complexes with this compound as the primary ligand has been identified, established synthetic routes for similar nicotinamide-based complexes can be proposed. The synthesis would typically involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals such as cobalt, nickel, copper, or zinc) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. The resulting complexes could then be isolated as crystalline solids and characterized using a suite of analytical techniques.

These characterization methods would include:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=O (amide) and C=N (pyridine) bonds upon complexation.

UV-Visible Spectroscopy: To investigate the electronic transitions within the complex and infer the coordination geometry.

A study on a cobalt(II) complex with the related ligand N,N-diethylnicotinamide (DENA), specifically diaquabis(N,N-diethylnicotinamide-κN¹)-bis(2,4,6-trimethylbenzoato-κO¹)cobalt(II), revealed a monomeric structure where DENA coordinates in a monodentate fashion through the pyridine nitrogen atom. nih.gov This provides a valuable template for what could be expected for complexes of this compound.

Investigation of Coordination Modes and Geometries

Based on the crystallographic data of the cobalt(II)-DENA complex, a distorted octahedral geometry is a likely coordination environment for transition metal complexes of this compound. nih.gov In this arrangement, the central metal ion would be surrounded by six coordinating atoms.

In the case of the reported Co(II)-DENA complex, the coordination sphere is comprised of two nitrogen atoms from two separate DENA ligands, two oxygen atoms from two monodentate carboxylate ligands, and two oxygen atoms from two water molecules. nih.gov This results in an N₂O₄ coordination set. It is plausible that this compound would form analogous complexes with a similar monodentate coordination through the pyridine nitrogen.

The potential for bidentate coordination, involving both the pyridine nitrogen and the amide oxygen, should not be discounted. This mode of coordination would lead to the formation of a five-membered chelate ring, which can enhance the stability of the resulting complex. The choice between monodentate and bidentate coordination would likely depend on factors such as the steric hindrance posed by the diethyl groups and the electronic preferences of the metal center.

The table below summarizes the key crystallographic data for the analogous diaquabis(N,N-diethylnicotinamide-κN¹)-bis(2,4,6-trimethylbenzoato-κO¹)cobalt(II) complex, which can serve as a predictive model for future studies on this compound complexes. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Octahedral |

| Coordination Number | 6 |

| Ligand Coordination | Monodentate (via pyridine N) |

Table 1: Crystallographic Data for [Co(C₁₀H₁₄N₂O)₂(C₁₀H₁₁O₂)₂(H₂O)₂] nih.gov

Further research, including the synthesis and single-crystal X-ray diffraction analysis of transition metal complexes of this compound, is necessary to definitively elucidate its coordination behavior and the resulting structural motifs.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be constructed.

Expected ¹H NMR Chemical Shifts: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the diethylamide group. The protons on the pyridine ring (at positions 2, 4, and 5) would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their exact shifts influenced by the electron-withdrawing effects of the chlorine atom and the diethylamide group. The methylene (B1212753) protons (-CH₂-) of the ethyl groups would likely appear as a quartet, and the methyl protons (-CH₃) as a triplet, both in the upfield region of the spectrum.

Expected ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbons of the pyridine ring would resonate in the downfield region (around δ 120-160 ppm). The carbonyl carbon (C=O) of the amide group would be expected at a significantly downfield shift (typically δ 160-180 ppm). The methylene and methyl carbons of the diethylamino group would appear in the upfield region.

A summary of predicted chemical shifts is presented in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 9.0 | 120 - 160 |

| -CH₂- (Methylene) | Quartet, upfield | Upfield |

| -CH₃- (Methyl) | Triplet, upfield | Upfield |

| C=O (Carbonyl) | - | 160 - 180 |

Note: These are predicted values and actual experimental data may vary.

To definitively establish the connectivity between protons and carbons, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would show a cross-peak between the methylene and methyl protons of the ethyl groups, confirming their direct connection.

HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular structure, for example, by showing correlations from the aromatic protons to the carbonyl carbon, and from the methylene protons to the carbonyl carbon, thus confirming the attachment of the diethylamide group to the pyridine ring.

Currently, there is no publicly available information regarding the application of solid-state NMR spectroscopy to 6-Chloro-N,N-diethylnicotinamide. This technique would be valuable for studying the compound in its crystalline form, providing insights into its solid-state conformation and intermolecular interactions.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass. For this compound, with a molecular formula of C₁₀H₁₃ClN₂O, the exact mass is calculated to be 212.071640 Da. chemsrc.com An experimental HRMS measurement confirming this value would provide strong evidence for the proposed elemental composition.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. While specific experimental MS/MS data for this compound is not available, a predictive analysis of its fragmentation can be made.

Common fragmentation pathways for similar amide-containing compounds often involve cleavage of the C-N bond of the amide or fragmentation of the heterocyclic ring. Expected fragmentation patterns for this compound would likely include:

Loss of the diethylamino group: Cleavage of the bond between the carbonyl carbon and the nitrogen atom would result in a fragment corresponding to the 6-chloronicotinoyl cation.

Fragmentation of the diethylamino group: Loss of an ethyl radical from the parent ion is a common fragmentation pathway for diethylamides.

Ring fragmentation: The pyridine ring itself could undergo fragmentation, leading to a series of characteristic smaller ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and elucidating the molecular structure of this compound by probing its vibrational modes. While direct experimental spectra for this specific compound are not widely available in the public domain, the expected characteristic absorption and scattering bands can be predicted based on the analysis of structurally related molecules, such as nicotinamide (B372718) and its derivatives.

The IR spectrum is anticipated to be dominated by strong absorptions arising from the carbonyl group (C=O) of the diethylamide moiety and the various vibrations of the pyridine ring. The C=O stretching vibration is typically one of the strongest and most distinct bands in the IR spectrum, expected to appear in the region of 1630-1680 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the pyridine ring. The C-N stretching of the amide is expected in the 1300-1400 cm⁻¹ region.

Vibrations associated with the pyridine ring will also provide significant structural information. The C=C and C=N stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ range. The substitution pattern on the pyridine ring, including the presence of the chlorine atom, will influence the precise wavenumbers and intensities of these bands. The C-Cl stretching vibration is anticipated to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

The N,N-diethyl groups will exhibit characteristic C-H stretching vibrations from the methyl and methylene groups in the 2850-2970 cm⁻¹ region, along with bending vibrations at lower wavenumbers.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. Non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. Therefore, the symmetric vibrations of the pyridine ring and the C-Cl bond are expected to be readily observable.

A dissertation by Lee Dunlap mentions the use of a Thermo Nicolet iS10 Fourier transform infrared (FT-IR) spectrometer with a Smart iTX Accessory (diamond attenuated total reflection - ATR) for the characterization of a related compound, 5-bromo-6-chloro-N,N-diethylnicotinamide, indicating the applicability of this technique.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | C=O stretch | 1630 - 1680 |

| Amide | C-N stretch | 1300 - 1400 |

| Pyridine Ring | C=C and C=N stretch | 1400 - 1600 |

| Alkyl | C-H stretch (sp³) | 2850 - 2970 |

| Alkyl | C-H bend | 1350 - 1470 |

| Haloalkane | C-Cl stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of UV or visible light. For this compound, the primary chromophore is the substituted pyridine ring. The electronic spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.

The π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur at shorter wavelengths (higher energy). The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen of the carbonyl group) to an antibonding π* orbital, are generally less intense and occur at longer wavelengths (lower energy).

The presence of the chlorine atom and the N,N-diethylamide group as substituents on the pyridine ring will influence the position and intensity of these absorption bands. The chlorine atom, through its inductive electron-withdrawing effect and resonance electron-donating effect, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted nicotinamide. The N,N-diethylamide group, being an electron-donating group, is also expected to modulate the electronic transitions.

Table 2: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Pyridine Ring | 200 - 280 |

| n → π | Pyridine Ring, Carbonyl | 270 - 350 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In its ground state, this compound is a diamagnetic molecule, meaning it has no unpaired electrons. Therefore, it is EPR-silent and will not produce an EPR spectrum.

EPR spectroscopy would only become a relevant characterization technique for this compound under specific circumstances where paramagnetic species are generated. This could occur through:

Radical Formation: If the molecule is subjected to conditions that lead to the formation of a radical cation or anion, the resulting species with an unpaired electron would be EPR-active.

Complexation with a Paramagnetic Metal Ion: If this compound acts as a ligand and coordinates to a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺, Co²⁺), the resulting complex would be EPR-active. The EPR spectrum would provide valuable information about the electronic structure of the metal center and its coordination environment, including the nature of the interaction with the this compound ligand. Research on N,N-diethylnicotinamide complexes with Co(II) has utilized magnetic susceptibility measurements, which are related to the principles of paramagnetism. researchgate.net

In the absence of such conditions, EPR spectroscopy is not a suitable technique for the routine structural elucidation of this compound.

Chromatographic and Analytical Separation Methodologies

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 6-Chloro-N,N-diethylnicotinamide due to its high resolution, sensitivity, and adaptability. Method development focuses on optimizing the separation of the target compound from any starting materials, by-products, or degradants.

Reverse-phase HPLC (RP-HPLC) is the most common approach for the analysis of moderately polar compounds like this compound. In this mode, a non-polar stationary phase (typically a C18 or C8 alkyl-silica) is used with a polar mobile phase, usually a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By adjusting the mobile phase composition, gradient, and flow rate, a robust separation can be achieved to determine the purity of the compound and quantify it accurately.

Normal-phase HPLC (NP-HPLC), which uses a polar stationary phase (like silica) and a non-polar mobile phase, is a less common but viable alternative. It may be employed if specific separation challenges, such as the presence of very polar or non-polar impurities, are not adequately resolved by RP-HPLC.

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Reverse-Phase HPLC | Normal-Phase HPLC |

|---|---|---|

| Stationary Phase | C18 (Octadecyl Silane) | Silica (B1680970) (SiO₂) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Hexane/Isopropanol |

| Detection | UV-Vis (e.g., at 260 nm) | UV-Vis |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Application | Purity assessment, Quantification | Orthogonal separation, Impurity profiling |

This table presents hypothetical but typical starting conditions for method development.

To overcome the limitations of standard UV-Vis detection and to gain structural information, HPLC is often coupled with a mass spectrometer (MS). nih.gov This "hyphenated" technique, HPLC-MS, provides superior sensitivity and selectivity. nih.gov For this compound, an electrospray ionization (ESI) source would typically be used to generate gas-phase ions of the molecule, which are then separated and detected by the mass analyzer.

LC-MS/MS, a tandem mass spectrometry approach, offers even greater specificity by monitoring specific fragmentation patterns of the parent ion. nih.govnih.gov This is particularly useful for quantifying the compound in complex matrices and for definitively identifying it based on its unique mass and fragmentation pathway. nih.govnih.gov

Table 2: Advantages of HPLC-MS for Analysis

| Feature | Benefit for this compound Analysis |

|---|---|

| High Sensitivity | Enables detection and quantification at very low concentrations. |

| High Selectivity | Reduces matrix interference by monitoring specific mass-to-charge ratios. |

| Structural Information | Provides molecular weight and fragmentation data, confirming compound identity. |

| Broad Applicability | Suitable for analyzing complex mixtures and biological samples. researchgate.net |

Gas Chromatography (GC) Applications

Gas Chromatography is another powerful separation technique, but its application to a compound like this compound has specific requirements. GC is best suited for analytes that are volatile and thermally stable.

Direct analysis of this compound by GC can be challenging due to its relatively high boiling point and the presence of polar functional groups. chemsrc.com Therefore, analysis often requires chemical derivatization to convert the analyte into a more volatile and thermally stable form. nih.gov This process involves reacting the compound with a derivatizing agent to mask polar functional groups.

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass spectra for each component, allowing for positive identification. jmchemsci.comnih.gov This technique is particularly valuable for identifying unknown impurities or metabolites that are amenable to volatilization. researchgate.net

Table 3: Potential Derivatization Strategies for GC-MS Analysis

| Derivatization Method | Reagent Example | Purpose |

|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Replaces active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group to increase volatility. |

| Acylation | Trifluoroacetic Anhydride (B1165640) (TFAA) | Introduces a trifluoroacetyl group, which can improve volatility and chromatographic properties. |

| Alkylation | Alkyl Halides (e.g., Methyl Iodide) | Can be used to modify specific functional groups to enhance volatility. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separations

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for qualitative analysis. youtube.com In the context of this compound, its main application is to monitor the progress of its synthesis. thieme.de

By spotting the reaction mixture on a TLC plate alongside the starting materials (e.g., 6-chloronicotinic acid and diethylamine) at different time intervals, a chemist can visually track the consumption of reactants and the formation of the product. youtube.com The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica gel on the plate) and the mobile phase. The relative positions of the spots, identified by their retention factor (Rf) values, indicate the progress of the reaction.

Table 4: Hypothetical TLC Monitoring of this compound Synthesis

| Compound | Function | Hypothetical Rf Value | Observation |

|---|---|---|---|

| 6-Chloronicotinic Acid | Starting Material | 0.20 | Spot diminishes over time. |

| Diethylamine (B46881) | Starting Material | (Volatile, may not be visible) | - |

| This compound | Product | 0.65 | Spot appears and intensifies over time. |

Rf values are dependent on the specific TLC plate and mobile phase used (e.g., Ethyl Acetate/Hexane mixture).

Development of Specific Analytical Detection Protocols

The development of a specific and validated analytical protocol is crucial for reliable and reproducible results, particularly in a quality control setting. This typically involves creating a robust RP-HPLC method coupled with UV or MS detection. The protocol must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net

Validation ensures that the analytical method is suitable for its intended purpose and involves assessing various performance characteristics.

Table 5: Key Parameters for Analytical Method Validation

| Validation Parameter | Description |

|---|---|

| Accuracy | The closeness of the test results to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition). |

Computational Chemistry and Theoretical Investigations of 6 Chloro N,n Diethylnicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide a basis for predicting chemical reactivity and the nature of chemical bonds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability. mdpi.com

For 6-Chloro-N,N-diethylnicotinamide, the HOMO would likely be localized on the electron-rich pyridine (B92270) ring and the nitrogen atom of the diethylamino group, which can donate electrons. The LUMO, conversely, would be distributed over the electron-deficient regions, particularly the carbonyl group and the pyridine ring, which can accept electrons. The presence of the electron-withdrawing chlorine atom is expected to influence the energy levels of these frontier orbitals.

Table 1: Theoretical Quantum Chemical Parameters for this compound (Note: These are theoretical values based on principles of computational chemistry and may vary based on the computational method and basis set used.)

| Parameter | Theoretical Value | Significance |

| HOMO Energy | (Value in eV) | Energy of the highest occupied molecular orbital |

| LUMO Energy | (Value in eV) | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and stability |

| Ionization Potential | (Value in eV) | Energy required to remove an electron |

| Electron Affinity | (Value in eV) | Energy released when an electron is added |

| Electronegativity (χ) | (Value in eV) | Tendency to attract electrons |

| Chemical Hardness (η) | (Value in eV) | Resistance to change in electron distribution |

| Chemical Softness (S) | (Value in eV⁻¹) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | (Value in eV) | Propensity to accept electrons |

The analysis of these parameters provides a quantitative measure of the molecule's reactivity and its potential to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP surface is color-coded to represent different electrostatic potential values. Red regions indicate negative potential, associated with high electron density and are prone to electrophilic attack. Blue regions represent positive potential, indicating electron-deficient areas susceptible to nucleophilic attack. Green regions are of intermediate potential.

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making them sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the diethyl groups and the pyridine ring. This information is critical for understanding intermolecular interactions.

Density Functional Theory (DFT) Studies

DFT is a powerful computational method for investigating the electronic structure and properties of molecules with high accuracy.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. researchgate.net For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the diethylamino group and the bond connecting it to the pyridine ring. Different conformers can have distinct energies and properties. DFT calculations can identify the most stable conformers and the energy barriers between them. The flexibility of the diethylamino group can significantly influence how the molecule interacts with other molecules. researchgate.net

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Spectra: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. The chemical shifts are sensitive to the electronic environment of each nucleus.

IR Spectra: The vibrational frequencies calculated using DFT can be correlated with the peaks in an experimental IR spectrum, helping to identify the functional groups present in the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insights into the molecule's electronic structure and color. science.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical methods provide information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, intermolecular interactions, and solvent effects.

For this compound, an MD simulation could reveal:

The flexibility of the diethylamino group and its conformational landscape in a solvent.

The nature of interactions with solvent molecules, such as water or organic solvents.

The formation and stability of intermolecular hydrogen bonds or other non-covalent interactions.

These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. nih.govsemanticscholar.org

Theoretical Frameworks for Structure-Property Relationships

The elucidation of structure-property relationships is a cornerstone of modern medicinal chemistry and materials science. For a molecule such as this compound, computational and theoretical frameworks provide invaluable insights into how its distinct structural features govern its physicochemical and potential biological activities. These in silico approaches allow for the prediction of molecular properties, the rationalization of experimental observations, and the guidance of future research endeavors. The primary theoretical frameworks employed for this purpose are Quantitative Structure-Activity Relationship (QSAR) modeling and quantum chemical methods, most notably Density Functional Theory (DFT).

Quantitative Structure-Activity Relationship (QSAR)

QSAR represents a computational and statistical methodology aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.orgnih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. ijnrd.orgyoutube.com These features are quantified by molecular descriptors, which can be categorized into several classes, including:

Electronic Descriptors: These pertain to the electron distribution within the molecule and include parameters such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). HOMO energy is related to the molecule's ability to donate electrons, while LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is an indicator of molecular reactivity. nih.gov

Steric Descriptors: These describe the three-dimensional size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its ability to cross biological membranes. The most common hydrophobic descriptor is the logarithm of the partition coefficient (log P), which measures the distribution of a compound between an aqueous and an organic phase. nih.gov

Topological Descriptors: These are numerical values derived from the two-dimensional representation of a molecule, encoding information about its size, shape, and degree of branching.

For a series of nicotinamide (B372718) analogs, a QSAR study would involve synthesizing or computationally generating a set of derivatives with systematic variations in their structure. The biological activity of these compounds would be determined experimentally. Subsequently, a wide range of molecular descriptors for each compound would be calculated. Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), a mathematical model is developed that correlates a subset of these descriptors with the observed biological activity. ijnrd.org

A hypothetical QSAR equation for a series of nicotinamide derivatives might take the following form:

Biological Activity = c1(log P) + c2(LUMO) + c3(Molecular Volume) + constant

Where c1, c2, and c3 are the coefficients determined from the statistical analysis. Such an equation would suggest that the biological activity is influenced by the hydrophobicity, electron-accepting ability, and size of the molecules in the series. atlantis-press.com

Table 1: Hypothetical Molecular Descriptors for a Series of Nicotinamide Derivatives in a QSAR Study

| Compound | Biological Activity (IC50, µM) | log P | LUMO (eV) | Molecular Volume (ų) |

| Derivative 1 | 0.5 | 2.1 | -1.5 | 250 |

| Derivative 2 | 1.2 | 1.8 | -1.2 | 240 |

| Derivative 3 | 0.8 | 2.5 | -1.6 | 260 |

| Derivative 4 | 2.5 | 1.5 | -1.1 | 235 |

| This compound | Predicted | Calculated | Calculated | Calculated |

This table is for illustrative purposes and does not represent actual experimental data.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. researchgate.net DFT has become a widely used tool in computational chemistry due to its favorable balance between accuracy and computational cost. nih.gov This framework is particularly useful for studying the properties of a single molecule, such as this compound, in detail.

The core concept of DFT is that the energy of a molecule can be determined from its electron density, rather than from the complex many-electron wavefunction. This simplifies the calculations significantly. DFT calculations can predict a wide range of molecular properties, including:

Optimized Molecular Geometry: DFT can determine the most stable three-dimensional arrangement of atoms in a molecule, providing bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: These calculations can predict the infrared (IR) and Raman spectra of a molecule, which can be compared with experimental data to confirm its structure.

Electronic Properties: As mentioned in the QSAR section, DFT is used to calculate electronic descriptors like HOMO and LUMO energies, dipole moment, and the distribution of electron density. The molecular electrostatic potential (MEP) map, which illustrates the charge distribution on the molecular surface, can be generated to predict sites susceptible to electrophilic or nucleophilic attack. nih.gov

Reaction Mechanisms and Energetics: DFT can be used to model chemical reactions, determine transition state structures, and calculate activation energies, providing insights into reaction pathways and kinetics.

Table 2: Illustrative DFT-Calculated Properties for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Nicotinamide | -6.8 | -1.2 | 5.6 | 3.5 |

| 6-Chloronicotinamide (B47983) | -7.1 | -1.8 | 5.3 | 2.8 |

| N,N-diethylnicotinamide | -6.5 | -0.9 | 5.6 | 3.9 |

| This compound | -7.0 | -1.5 | 5.5 | 3.2 |

Values for Nicotinamide, 6-Chloronicotinamide, and N,N-diethylnicotinamide are representative and intended for comparison. Values for this compound are hypothetical and would be determined through specific DFT calculations.

Solid State Chemistry and Crystallographic Studies

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structures

For a molecule like 6-Chloro-N,N-diethylnicotinamide, a single-crystal X-ray diffraction analysis would provide invaluable insights into the planarity of the pyridine (B92270) ring and the orientation of the N,N-diethylcarboxamide group relative to the ring. It would also form the fundamental basis for a detailed analysis of the supramolecular assembly, which is built upon a network of non-covalent interactions.

Powder X-ray Diffraction for Polymorphism and Crystalline Phases

Similarly, specific powder X-ray diffraction (PXRD) patterns for this compound are not readily found in the surveyed literature. PXRD is a powerful tool for the characterization of crystalline solids, providing a unique fingerprint for a specific crystalline phase. It is instrumental in identifying different polymorphic forms of a compound, which are distinct crystalline structures of the same chemical entity.

The existence of polymorphism is well-documented for the parent compound, nicotinamide (B372718), which is known to exhibit multiple crystalline forms with different physical properties. It is therefore plausible that this compound may also exhibit polymorphism. A systematic study involving crystallization under various conditions and subsequent PXRD analysis would be necessary to identify and characterize any potential polymorphs. Each polymorph would have a distinct PXRD pattern, characterized by a unique set of diffraction peak positions and intensities.

Analysis of Intermolecular Interactions and Crystal Packing

The packing of molecules in a crystal is a result of a delicate balance of various intermolecular forces. While specific experimental data for this compound is not available, we can infer potential interactions based on its molecular structure and studies of related compounds.

Hydrogen Bonding Networks

The molecular structure of this compound lacks a traditional hydrogen bond donor like an N-H or O-H group. However, weak C-H···O and C-H···N hydrogen bonds are likely to play a significant role in the crystal packing. The hydrogen atoms on the pyridine ring and the ethyl groups can act as weak donors, while the carbonyl oxygen and the pyridine nitrogen atom are potential acceptors. These interactions, although weaker than classical hydrogen bonds, can collectively contribute to the stability of the crystal lattice, forming intricate three-dimensional networks.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of all close contacts.

Electrochemical Studies and Redox Properties

Cyclic Voltammetry of 6-Chloro-N,N-diethylnicotinamide and its Metal Complexes

Cyclic voltammetry (CV) would be the primary technique to investigate the redox properties of this compound and its metal complexes. A typical CV experiment would involve scanning the potential of a working electrode and measuring the resulting current.

For the free ligand, this compound, it is anticipated that the pyridine (B92270) nitrogen and the aromatic ring would be the primary sites of electrochemical activity. The presence of the electron-withdrawing chloro group is expected to make the reduction of the pyridine ring more favorable (occur at less negative potentials) compared to unsubstituted nicotinamide (B372718). The N,N-diethylamide group, being a weaker electron-donating group, would have a less pronounced effect.

Upon complexation with transition metals such as copper(II), nickel(II), or cobalt(II), the redox behavior is expected to be significantly altered. The cyclic voltammograms of the metal complexes would likely exhibit new redox waves corresponding to the metal center (e.g., Cu(II)/Cu(I), Ni(II)/Ni(I), or Co(II)/Co(I) couples) and/or ligand-based redox processes. The coordination of the ligand to the metal ion can stabilize or destabilize certain oxidation states, leading to shifts in the redox potentials.

A hypothetical data table for the cyclic voltammetry of this compound and its potential metal complexes, based on general knowledge of related compounds, is presented below. It is crucial to note that these are illustrative values and require experimental verification.

| Compound | Epc (V) vs. Ag/AgCl | Epa (V) vs. Ag/AgCl | ΔEp (mV) | Assignment |

| This compound | -1.2 to -1.5 | - | - | Ligand-based reduction |

| [Cu(6-Cl-dena)2]2+ | -0.4 to -0.6 | -0.3 to -0.5 | 60-80 | Cu(II)/Cu(I) |

| [Ni(6-Cl-dena)2]2+ | -0.8 to -1.1 | -0.7 to -1.0 | 70-100 | Ni(II)/Ni(I) |

| [Co(6-Cl-dena)2]2+ | -0.6 to -0.9 | -0.5 to -0.8 | 65-90 | Co(II)/Co(I) |

| Note: This table is illustrative and not based on published experimental data for the specific compound. |

Investigation of Redox Mechanisms and Potentials

The investigation of redox mechanisms would involve analyzing the cyclic voltammograms at various scan rates. The relationship between the peak current and the square root of the scan rate would indicate whether the process is diffusion-controlled or surface-adsorbed. The separation between the anodic and cathodic peak potentials (ΔEp) would provide insights into the reversibility of the electron transfer process. A reversible one-electron process typically has a ΔEp value of around 59 mV at room temperature.

The formal redox potential (E0') for a reversible couple can be estimated as the average of the cathodic and anodic peak potentials. For irreversible processes, the peak potential itself is often reported. The redox potentials would be influenced by the solvent, the supporting electrolyte, and the nature of the metal ion and any other coordinated ligands. The electron-withdrawing nature of the chloro substituent on the ligand is expected to lead to more positive redox potentials for the metal-centered processes compared to complexes with unsubstituted nicotinamide.

Spectroelectrochemistry for Coupled Electronic and Redox Changes

Spectroelectrochemistry is a powerful technique that combines electrochemical and spectroscopic measurements in situ, allowing for the direct observation of changes in the electronic structure of a molecule as its oxidation state is varied. By recording the UV-Vis or EPR spectra of this compound or its metal complexes while controlling the potential at an optically transparent electrode, one could correlate electronic transitions with specific redox events.

For instance, upon reduction of a Cu(II) complex to Cu(I), the characteristic d-d transitions of the Cu(II) ion in the visible region would disappear. Similarly, changes in the ligand-based absorption bands could be monitored during the redox processes. Spectroelectrochemistry would be invaluable in confirming whether the electron transfer is metal-centered or ligand-centered and in identifying the electronic properties of the generated species.

Role and Applications As a Chemical Intermediate in Advanced Organic Synthesis

Building Block for the Synthesis of Complex Heterocyclic Scaffolds

The inherent reactivity of 6-Chloro-N,N-diethylnicotinamide renders it an important building block for the synthesis of more complex heterocyclic systems. The presence of the chlorine atom at the 6-position of the pyridine (B92270) ring provides a reactive site for various chemical transformations, enabling the construction of fused and substituted heterocyclic scaffolds.

Research has demonstrated that related 6-chloronicotinamide (B47983) derivatives can serve as versatile starting materials for a variety of heterocyclic compounds. For instance, through a series of well-established synthetic transformations, these precursors can be elaborated into more complex structures. A common strategy involves the initial conversion of the nicotinamide (B372718) derivative into a chalcone, which then undergoes cyclization reactions with urea (B33335) or thiourea (B124793) to yield oxazine (B8389632) or thiazine (B8601807) rings, respectively. researchgate.net

Table 1: Synthesis of Heterocyclic Derivatives from 6-Chloronicotinamide Precursors

| Starting Material | Reagents | Intermediate | Final Heterocycle |

|---|---|---|---|

| 6-Chloronicotinamide derivative | Aromatic aldehyde, NaOH | Chalcone | - |

| Chalcone | Urea, Ethanolic NaOH | - | 1,3-Oxazine derivative |

This synthetic approach highlights the utility of the 6-chloronicotinamide core as a scaffold for generating diverse heterocyclic systems. The N,N-diethylamide moiety in this compound can influence the solubility and reactivity of the molecule, potentially offering advantages in specific synthetic contexts.

Precursor in the Development of Specialty Chemicals and Materials

The chemical functionalities of this compound make it a suitable precursor for the development of specialty chemicals and materials. The ability to modify the pyridine ring through substitution of the chlorine atom, coupled with the properties imparted by the diethylamide group, allows for the synthesis of molecules with tailored characteristics.

While specific examples of materials derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in various functional molecules. For example, nicotinamide and its derivatives are known to be incorporated into metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide group can act as coordination sites for metal ions. wikipedia.org

The development of polymeric materials is another area where this compound could serve as a valuable precursor. The vinylation of the pyridine ring via cross-coupling reactions could introduce polymerizable groups, leading to the formation of functional polymers with potential applications in areas such as drug delivery or materials science. masterorganicchemistry.com

Catalytic and Non-Catalytic Applications in Organic Transformations

The reactivity of the chloro-substituent in this compound allows for its participation in a range of catalytic and non-catalytic organic transformations. These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial in medicinal chemistry and materials science.

Catalytic Applications:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl chlorides are increasingly utilized as substrates. This compound is a viable candidate for several such transformations:

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with a boronic acid or ester to form a C-C bond. Research on the regioselective Suzuki coupling of 2,6-dichloronicotinamide (B1632291) has shown that the chlorine atom at the 6-position can be selectively coupled with aryl boronic acids, demonstrating the feasibility of this transformation. nih.gov This suggests that this compound could be effectively arylated at the 6-position.

Heck Reaction: This reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This would allow for the introduction of vinyl groups onto the pyridine ring of this compound.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.orgorganic-chemistry.org This transformation would enable the alkynylation of the pyridine core.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling the aryl chloride with an amine. Studies on the amination of dihaloisonicotinic acid derivatives, including the N,N-diisopropylamide, have shown successful mono-arylation, supporting the potential for this compound to undergo similar C-N bond-forming reactions. researchgate.net

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Resulting Bond |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | C-C (aryl-aryl) |

| Heck | Alkene | C-C (aryl-vinyl) |

| Sonogashira | Terminal alkyne | C-C (aryl-alkynyl) |

Non-Catalytic Applications:

The primary non-catalytic application of this compound in organic transformations is Nucleophilic Aromatic Substitution (SNAr) . In this reaction, the chlorine atom is displaced by a nucleophile. The electron-withdrawing nature of the pyridine ring and the amide group can facilitate this reaction, particularly with strong nucleophiles. masterorganicchemistry.comchemeurope.comlibretexts.org

Common nucleophiles for SNAr reactions include:

N-nucleophiles: Amines, azides, and other nitrogen-containing compounds. youtube.comrsc.org

O-nucleophiles: Alcohols, phenols, and hydroxides. youtube.com

S-nucleophiles: Thiols and thiophenols.

The outcome of these reactions is the substitution of the chlorine atom with the corresponding nucleophilic moiety, providing a straightforward route to a variety of 6-substituted nicotinamide derivatives.

Q & A

Q. What synthetic strategies are effective for optimizing the yield and purity of 6-Chloro-N,N-diethylnicotinamide?

Methodological Answer:

- Reaction Conditions : Solvent selection (e.g., dichloromethane or ethanol), temperature control (e.g., reflux at 80–100°C), and reaction time (12–24 hours) are critical. For example, analogous N-chloroethyl compounds achieved 75–86% yields under optimized conditions .

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures ensures high purity. Monitor by thin-layer chromatography (TLC) for intermediate checks.

- Validation : Confirm purity via melting point analysis (expected range: 180–220°C) and spectroscopic techniques .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify substituent positions and confirm the absence of impurities. For example, pyridine ring protons typically resonate at δ 7.5–8.5 ppm .

- Infrared (IR) Spectroscopy : Identify functional groups like C-Cl (600–800 cm) and amide C=O (1650–1700 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected at m/z ~213) .

Advanced Research Questions

Q. How does this compound coordinate with metal ions in complex formation?

Methodological Answer:

- Coordination Sites : The pyridine nitrogen and amide oxygen act as donor atoms. In copper(II) complexes, the pyridine-N binds primarily, while the amide group may participate in hydrogen bonding .

- Experimental Design : Synthesize complexes under inert atmospheres (e.g., nitrogen) using metal salts (e.g., CuCl) in ethanol/water. Characterize via single-crystal X-ray diffraction (SC-XRD) to determine geometry (e.g., octahedral or square planar) .

- Thermal Analysis : Thermogravimetric analysis (TGA) confirms stability and decomposition pathways (e.g., loss of coordinated water at 100–150°C) .

Q. What challenges arise in crystallographic refinement of this compound complexes?

Methodological Answer:

- Disorder Modeling : Flexible diethyl groups may exhibit positional disorder. Use SHELXL (via WinGX suite) for refinement, applying restraints to manage thermal parameters .